REACTION_CXSMILES
|
[N+](=[CH2:3])=[N-].[O:4]=[C:5]1[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][CH2:6]1>CCOCC>[O:4]=[C:5]1[CH2:10][CH:9]([C:11]([O:13][CH3:3])=[O:12])[CH:8]=[CH:7][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O=C1CC=CC(C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was treated with a rapid stream of nitrogen until the yellow color
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
Benzene (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
evaporated at room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC=CC(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.4 mmol | |
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |